8-Chloroquinoline-5-sulfonyl chloride
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Overview
Description
8-Chloroquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2NO2S and a molecular weight of 262.11 g/mol . It is a specialty product often used in proteomics research . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound that has been widely studied for its diverse biological activities .
Mechanism of Action
Target of Action
8-Chloroquinoline-5-sulfonyl chloride is an organic intermediate It’s structurally related to chloroquine, which primarily targets heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite .
Biochemical Pathways
Chloroquine, a related compound, affects the heme to hemazoin conversion pathway in malarial trophozoites .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is soluble in methanol . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Related compounds like chloroquine have been shown to cause the accumulation of toxic heme in malarial trophozoites, leading to their death .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c . This suggests that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Preparation Methods
The synthesis of 8-Chloroquinoline-5-sulfonyl chloride typically involves the chlorination of quinoline derivatives. One common method is the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with thionyl chloride (SOCl2) under reflux conditions . This reaction replaces the hydroxyl group with a chlorine atom, resulting in the formation of this compound . Industrial production methods often involve similar chlorination reactions, but on a larger scale and with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Chloroquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, quinoline derivatives generally undergo such reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include bases like pyridine, catalysts like palladium, and solvents like dichloromethane . The major products formed depend on the specific nucleophile or coupling partner used in the reaction .
Scientific Research Applications
8-Chloroquinoline-5-sulfonyl chloride has several applications in scientific research:
Comparison with Similar Compounds
8-Chloroquinoline-5-sulfonyl chloride can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline-5-sulfonyl chloride: Similar in structure but contains a hydroxyl group instead of a chlorine atom.
Chloroquine: A well-known antimalarial drug that also contains a quinoline scaffold.
Quinoline-5-sulfonyl chloride: Lacks the chlorine atom at the 8-position.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the chlorine and sulfonyl chloride groups, making it a versatile intermediate for various chemical syntheses .
Properties
IUPAC Name |
8-chloroquinoline-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHALSBXKHKIRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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